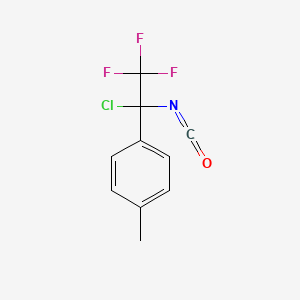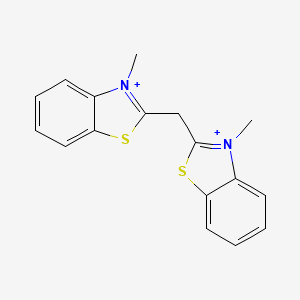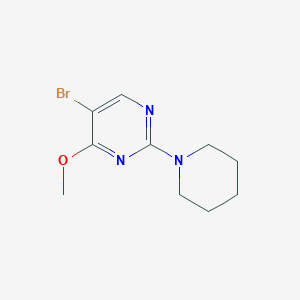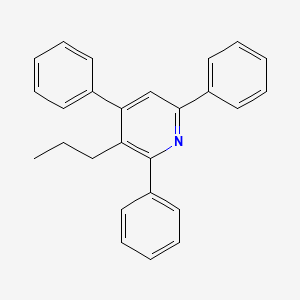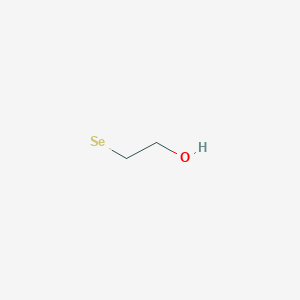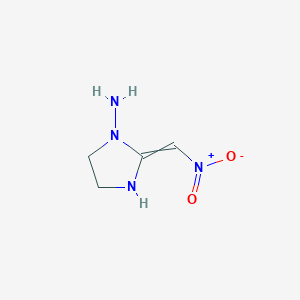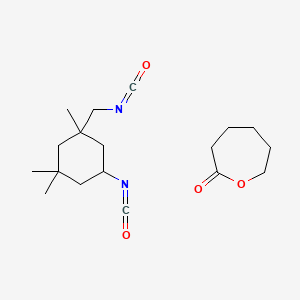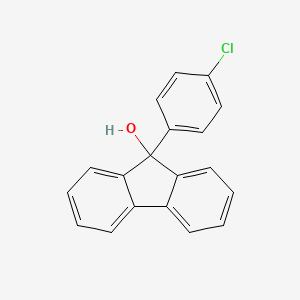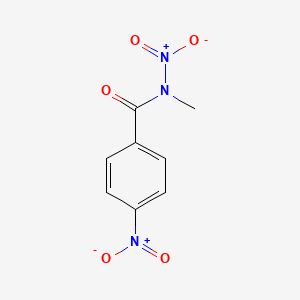![molecular formula C8H10O B14620451 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)- CAS No. 58001-94-8](/img/structure/B14620451.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-, also known as 5-Norbornene-2-carboxaldehyde, is an organic compound with the molecular formula C8H10O. It is a bicyclic compound featuring a norbornene skeleton with an aldehyde functional group at the second carbon position. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation of the resulting adduct . The reaction conditions typically include:
Diels-Alder Reaction: Cyclopentadiene and acrolein are reacted at room temperature or slightly elevated temperatures.
Oxidation: The adduct is oxidized using reagents such as potassium permanganate or chromium trioxide to yield the aldehyde.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde often involves large-scale Diels-Alder reactions followed by efficient oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
CAS No. |
58001-94-8 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
AJIBZRIAUXVGQJ-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C=O |
Canonical SMILES |
C1C2CC(C1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
